molecular formula C11H16N2O2 B6314599 3-(4-Ethoxyphenyl)-1,1-dimethylurea CAS No. 36503-55-6

3-(4-Ethoxyphenyl)-1,1-dimethylurea

Cat. No.: B6314599
CAS No.: 36503-55-6
M. Wt: 208.26 g/mol
InChI Key: ACOZWFISMVUEHN-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-1,1-dimethylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-1,1-dimethylurea typically involves the reaction of 4-ethoxyaniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-1,1-dimethylurea undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.

    Reduction: Formation of 4-ethoxyaniline.

    Substitution: Formation of 4-nitro-3-(4-ethoxyphenyl)-1,1-dimethylurea, 4-sulfo-3-(4-ethoxyphenyl)-1,1-dimethylurea, or 4-halo-3-(4-ethoxyphenyl)-1,1-dimethylurea.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-1,1-dimethylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxyphenyl group can enhance the compound’s binding affinity to specific targets, while the dimethylurea moiety may contribute to its stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-1,1-dimethylurea: Similar structure with a methoxy group instead of an ethoxy group.

    3-(4-Chlorophenyl)-1,1-dimethylurea: Contains a chlorine atom instead of an ethoxy group.

    3-(4-Nitrophenyl)-1,1-dimethylurea: Contains a nitro group instead of an ethoxy group.

Uniqueness

3-(4-Ethoxyphenyl)-1,1-dimethylurea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-4-15-10-7-5-9(6-8-10)12-11(14)13(2)3/h5-8H,4H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOZWFISMVUEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067983
Record name Urea, N'-(4-ethoxyphenyl)-N,N-dimethyl-
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Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36503-55-6
Record name N′-(4-Ethoxyphenyl)-N,N-dimethylurea
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Record name 3-(4-Ethoxyphenyl)-1,1-dimethylurea
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Record name Urea, N'-(4-ethoxyphenyl)-N,N-dimethyl-
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Record name Urea, N'-(4-ethoxyphenyl)-N,N-dimethyl-
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Record name 3-(4-ethoxyphenyl)-1,1-dimethylurea
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Record name 3-(4-Ethoxyphenyl)-1,1-dimethylurea
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